molecular formula C7H6ClNO3 B3033159 2-((4-Chloropyridin-2-yl)oxy)acetic acid CAS No. 89692-15-9

2-((4-Chloropyridin-2-yl)oxy)acetic acid

Cat. No.: B3033159
CAS No.: 89692-15-9
M. Wt: 187.58 g/mol
InChI Key: IFZAKRCXVXAFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chloropyridin-2-yl)oxy)acetic acid is an organic compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol It is characterized by the presence of a chloropyridine ring attached to an acetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Chloropyridin-2-yl)oxy)acetic acid typically involves the reaction of 4-chloro-2-hydroxypyridine with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether bond between the pyridine ring and the acetic acid moiety. The general reaction conditions include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-((4-Chloropyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Major Products:

  • Substituted pyridine derivatives.
  • Oxidized or reduced forms of the original compound.
  • Ester derivatives .

Scientific Research Applications

2-((4-Chloropyridin-2-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chloropyridin-2-yl)oxy)acetic acid depends on its specific application and the molecular targets involvedThe ether linkage and the presence of the chloropyridine ring can influence its binding affinity and specificity for different molecular targets .

Comparison with Similar Compounds

Comparison: 2-((4-Chloropyridin-2-yl)oxy)acetic acid is unique due to its specific structure, which includes an ether linkage between the pyridine ring and the acetic acid moiety. This structural feature distinguishes it from other similar compounds, such as 4-acetyl-2-chloropyridine, which lacks the ether linkage. The presence of the ether bond can influence the compound’s reactivity and its interactions with other molecules, making it a valuable intermediate in various chemical and biological applications .

Properties

IUPAC Name

2-(4-chloropyridin-2-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZAKRCXVXAFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307302
Record name 2-(4-chloropyridin-2-yl)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89692-15-9
Record name NSC190672
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chloropyridin-2-yl)oxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Chloropyridin-2-yl)oxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((4-Chloropyridin-2-yl)oxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-((4-Chloropyridin-2-yl)oxy)acetic acid
Reactant of Route 4
Reactant of Route 4
2-((4-Chloropyridin-2-yl)oxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-((4-Chloropyridin-2-yl)oxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-((4-Chloropyridin-2-yl)oxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.